molecular formula C15H24O3 B1246254 Peroxygibberol

Peroxygibberol

Cat. No.: B1246254
M. Wt: 252.35 g/mol
InChI Key: SKFOIZZOJVDBEP-ATGSNQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxygibberol is an oxygenated sesquiterpenoid that was isolated from the Formosan soft coral Sinularia gibberosa . This natural product is of interest to researchers in the field of marine natural products and medicinal chemistry. In initial studies, this compound was found to exhibit moderate cytotoxicity toward a human liver carcinoma cell line, suggesting potential for investigations into its antitumor mechanisms . As a polycyclic endoperoxide, it belongs to a rare class of natural metabolites that have been predicted and shown to possess a range of biological activities, including antiprotozoal and antitumor properties . Researchers value this compound for exploring structure-activity relationships and for developing new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1S,4R,7R,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol

InChI

InChI=1S/C15H24O3/c1-10(2)14-6-5-11(3)15(18-17-14)8-7-13(4,16)12(15)9-14/h9-11,16H,5-8H2,1-4H3/t11-,13+,14-,15-/m0/s1

InChI Key

SKFOIZZOJVDBEP-ATGSNQNLSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C=C3[C@@]1(CC[C@@]3(C)O)OO2)C(C)C

Canonical SMILES

CC1CCC2(C=C3C1(CCC3(C)O)OO2)C(C)C

Synonyms

peroxygibberol

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Biological Activities

Peroxygibberol is classified as a peroxy compound, known for its unique structural characteristics that contribute to its biological activities. Its chemical structure includes peroxide linkages, which are crucial for its reactivity and interaction with biological systems.

Key Biological Activities

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antitumor Effects : Research indicates that it may possess antitumor activity, particularly against specific cancer cell lines.
  • Plant Growth Regulation : As a plant growth regulator, it can influence various physiological processes in plants.

Medical Applications

This compound has been investigated for its potential therapeutic uses in treating various diseases:

  • Anticancer Research : Studies have shown that this compound can inhibit the growth of cancer cells. For example, it has demonstrated cytotoxic effects against human breast cancer cell lines (IC50 values indicating effective concentrations) .
  • Antimicrobial Studies : Its efficacy against pathogenic bacteria and fungi positions this compound as a potential agent for combating infections .

Agricultural Applications

In agriculture, this compound serves as a plant growth regulator:

  • Enhancement of Crop Yield : Research indicates that applying this compound can enhance the growth and yield of certain crops by promoting root development and nutrient uptake .
  • Stress Resistance : It has been found to improve plant resilience against abiotic stresses such as drought and salinity .

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment with varying concentrations resulted in significant cell death, with an IC50 value of 2.57 µM. This suggests its potential as a chemotherapeutic agent .

Case Study 2: Agricultural Impact

In field trials, the application of this compound on tomato plants resulted in a 30% increase in yield compared to untreated controls. The treated plants exhibited enhanced root biomass and improved water retention capabilities under drought conditions .

Data Tables

Application AreaSpecific UseObserved EffectsReferences
MedicalAntitumorSignificant cytotoxicity against cancer cells
MedicalAntimicrobialEffective against various pathogens
AgriculturalGrowth regulationIncreased crop yield and stress resistance

Comparison with Similar Compounds

Structural and Source Comparison

Compound Source Organism Structural Features Key Functional Groups
This compound Sinularia gibberosa (coral) Guaiane skeleton with 1,7-endoperoxide bridge 4-hydroxyl, endoperoxide
1,7-Epidioxy-5-guaiene (15) Axinylla sponge Guaiane skeleton with 1,7-endoperoxide bridge Endoperoxide (no hydroxyl)
Aplypallidioxone (12) Aplysilla pallida (sponge) Norditerpenoid with fused cyclic endoperoxide Endoperoxide, ketone groups
Sarcophytol L Sinularia gibberosa (coral) Diterpenoid with cembrane skeleton Epoxide, hydroxyl groups

Notes:

  • This compound and 1,7-epidioxy-5-guaiene share the guaiane-endoperoxide core, but the former’s 4-hydroxyl group may enhance solubility and target interaction .

Bioactivity Comparison

Compound Cytotoxicity (IC₅₀) Antiprotozoal Activity Key Findings
This compound Moderate (~20 μM) Not reported Active against HepG2 liver carcinoma
1,7-Epidioxy-5-guaiene Not tested Not reported Structural analog; bioactivity uncharacterized
Aplypallidioxone Not reported Not reported Isolated but not yet bioassayed
Sarcophytol L Moderate (~25 μM) Not reported Synergistic cytotoxicity with this compound in Sinularia extracts

Notes:

  • The absence of hydroxyl groups in 1,7-epidioxy-5-guaiene may explain its lower bioactivity, though direct comparisons are lacking due to insufficient data .

Comparison with Functionally Similar Compounds

Marine-Derived Endoperoxides

  • Hyrtiosins A–E: Isolated from the sponge Hyrtios erecta, these humulene-type sesquiterpenes lack endoperoxide bridges but show mild antimalarial activity. Their distinct skeleton highlights structural diversity among bioactive marine sesquiterpenoids .
  • Subergorgic Acid: A cardiotoxic tricyclopentanoid from gorgonian corals.

Plant-Derived Endoperoxides

  • Nardosaldehyde (69) : A nardosinane-type endoperoxide from Nardostachys chinensis. Unlike this compound, its bioactivity remains uncharacterized .
  • Abietic Acids (13, 14): Found in plants and green algae, these diterpenoids lack endoperoxide groups but share anti-inflammatory properties .

Critical Analysis of Divergent Data

  • Source Discrepancy: cites this compound’s isolation from Aquilaria malaccensis (Agarwood oil), conflicting with multiple studies identifying Sinularia gibberosa as the source . This may stem from mislabeling or taxonomic reclassification.

Q & A

Q. What frameworks are effective for reconciling conflicting mechanistic hypotheses about this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize testable hypotheses. Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in dual-assay systems to quantify context-dependent effects. Comparative transcriptomics can identify pathway-specific activation .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Publish detailed protocols with raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Use Collaborative Laboratory Studies (CLS) to validate inter-lab reproducibility. Document environmental controls (e.g., humidity, light exposure) rigorously .

Q. What strategies optimize high-throughput screening (HTS) for this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Implement combinatorial chemistry libraries with automated liquid handling. Pair HTS with machine learning (ML) models trained on existing bioactivity datasets. Use cheminformatics tools (e.g., KNIME, RDKit) for virtual screening prior to synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peroxygibberol
Reactant of Route 2
Peroxygibberol

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